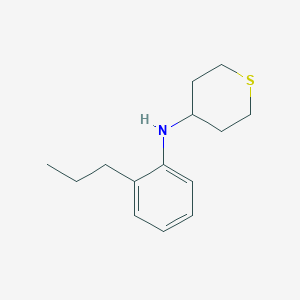
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it an important tool for studying Parkinson's disease and related disorders. In
Mecanismo De Acción
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra and a decrease in dopamine levels in the striatum. This results in Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline as a research tool is that it selectively damages dopaminergic neurons, allowing for the creation of animal models that closely mimic the pathology of Parkinson's disease. Additionally, this compound-induced neurotoxicity is relatively rapid and reproducible, making it a useful tool for studying the acute effects of dopaminergic neuron loss.
However, there are also limitations to using this compound in lab experiments. This compound-induced neurotoxicity is not identical to the pathology of Parkinson's disease, as it primarily affects dopaminergic neurons in the substantia nigra rather than the entire nigrostriatal pathway. Additionally, the neurotoxic effects of this compound can be variable depending on the dose and administration route, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for research on 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline and its applications. One area of focus is on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease. Another area of research is on identifying potential therapies for Parkinson's disease that can protect dopaminergic neurons from this compound-induced neurotoxicity. Additionally, there is interest in using this compound as a tool to study other neurodegenerative diseases that involve dopaminergic neuron loss, such as multiple system atrophy.
Métodos De Síntesis
The synthesis of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-methylthiophenol with 3-bromomethylpyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with aniline to yield this compound. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is primarily used as a research tool to study Parkinson's disease and related disorders. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and resulting in Parkinsonian symptoms. This compound has been used to create animal models of Parkinson's disease, which have been instrumental in studying the pathophysiology of the disease and testing potential therapies.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-7-3-2-6-12(13)15-10-11-5-4-8-14-9-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLVKZJTFSXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)